molecular formula C18H16OS B12896521 2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran CAS No. 88319-95-3

2-Methyl-3-(methylsulfanyl)-4,5-diphenylfuran

Cat. No.: B12896521
CAS No.: 88319-95-3
M. Wt: 280.4 g/mol
InChI Key: DPUZLTIVQVAJJN-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylthio)-4,5-diphenylfuran is a heterocyclic compound that belongs to the furan family It is characterized by the presence of a furan ring substituted with methyl, methylthio, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(methylthio)-4,5-diphenylfuran typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-methyl-3-(methylthio)-4,5-diphenylfuran may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylthio)-4,5-diphenylfuran undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols can replace the methylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or thiols.

    Substitution: Formation of substituted furans with different functional groups.

Scientific Research Applications

2-Methyl-3-(methylthio)-4,5-diphenylfuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-3-(methylthio)-4,5-diphenylfuran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-3-(methylthio)-4,5-diphenylfuran can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of 2-methyl-3-(methylthio)-4,5-diphenylfuran.

Properties

CAS No.

88319-95-3

Molecular Formula

C18H16OS

Molecular Weight

280.4 g/mol

IUPAC Name

2-methyl-3-methylsulfanyl-4,5-diphenylfuran

InChI

InChI=1S/C18H16OS/c1-13-18(20-2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

DPUZLTIVQVAJJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)SC

Origin of Product

United States

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